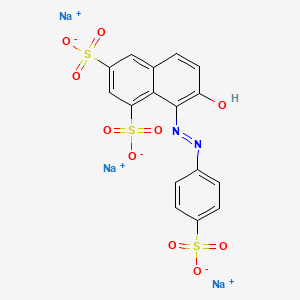
Trisodium 7-hydroxy-8-((p-sulfophenyl)azo)-1,3-naphthalenedisulfonate
Descripción general
Descripción
Trisodium 7-hydroxy-8-((p-sulfophenyl)azo)-1,3-naphthalenedisulfonate is a synthetic azo dye known for its vibrant color and extensive use in various industries. This compound, with the chemical formula
C16H9N2Na3O10S3
, is characterized by its complex structure, which includes multiple sulfonate groups and an azo linkage. It is commonly used in textile dyeing, biological staining, and as a pH indicator due to its color-changing properties in different pH environments.Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Trisodium 7-hydroxy-8-((p-sulfophenyl)azo)-1,3-naphthalenedisulfonate typically involves diazotization and coupling reactions. The process begins with the diazotization of p-aminobenzenesulfonic acid, which is then coupled with 7-hydroxy-1,3-naphthalenedisulfonic acid under alkaline conditions. The reaction is carried out in an aqueous medium, and the pH is carefully controlled to ensure the formation of the desired azo compound.
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using large reactors where precise temperature and pH control are maintained. The reactants are added in a specific sequence to optimize yield and purity. After the reaction, the product is isolated through filtration, washed to remove impurities, and then dried to obtain the final powdered form.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, leading to the formation of quinone derivatives.
Reduction: The azo linkage can be reduced to form corresponding amines, which can further react to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust in acidic conditions are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used under basic conditions to introduce new substituents.
Major Products:
Oxidation Products: Quinone derivatives.
Reduction Products: Corresponding amines.
Substitution Products: Various alkylated or acylated derivatives.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, Trisodium 7-hydroxy-8-((p-sulfophenyl)azo)-1,3-naphthalenedisulfonate is used as a pH indicator due to its distinct color change in different pH environments. It is also employed in analytical chemistry for the detection and quantification of metal ions.
Biology: The compound is used in biological staining to highlight cellular components under a microscope. Its ability to bind to specific biological molecules makes it useful in histology and cytology.
Medicine: In medicine, it is used in diagnostic assays and as a marker in various biochemical tests. Its non-toxic nature and stability make it suitable for use in medical diagnostics.
Industry: Industrially, it is widely used in textile dyeing due to its bright and stable color. It is also used in the production of colored plastics and inks.
Mecanismo De Acción
The compound exerts its effects primarily through its azo linkage, which can undergo reversible changes in response to pH variations. This property is exploited in pH indicators and dyes. The sulfonate groups enhance its solubility in water, making it suitable for aqueous applications. In biological systems, it binds to specific proteins and nucleic acids, allowing for selective staining and visualization.
Comparación Con Compuestos Similares
- Trisodium 4-hydroxy-3-((p-sulfophenyl)azo)-1-naphthalenesulfonate
- Trisodium 6-hydroxy-5-((p-sulfophenyl)azo)-2-naphthalenesulfonate
Comparison: Compared to similar compounds, Trisodium 7-hydroxy-8-((p-sulfophenyl)azo)-1,3-naphthalenedisulfonate is unique due to its specific substitution pattern on the naphthalene ring, which imparts distinct spectral properties and reactivity. Its multiple sulfonate groups enhance its solubility and stability, making it more versatile for various applications.
Propiedades
IUPAC Name |
trisodium;7-hydroxy-8-[(4-sulfonatophenyl)diazenyl]naphthalene-1,3-disulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O10S3.3Na/c19-13-6-1-9-7-12(30(23,24)25)8-14(31(26,27)28)15(9)16(13)18-17-10-2-4-11(5-3-10)29(20,21)22;;;/h1-8,19H,(H,20,21,22)(H,23,24,25)(H,26,27,28);;;/q;3*+1/p-3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNXMGWRYOUZDLV-UHFFFAOYSA-K | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N=NC2=C(C=CC3=CC(=CC(=C32)S(=O)(=O)[O-])S(=O)(=O)[O-])O)S(=O)(=O)[O-].[Na+].[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9N2Na3O10S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
554.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
84030-17-1 | |
| Record name | Trisodium 7-hydroxy-8-((p-sulfophenyl)azo)-1,3-naphthalenedisulfonate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084030171 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Trisodium 7-hydroxy-8-[(4-sulphonatophenyl)azo]naphthalene-1,3-disulphonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.074.329 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TRISODIUM 7-HYDROXY-8-((P-SULFOPHENYL)AZO)-1,3-NAPHTHALENEDISULFONATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/398937151A | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


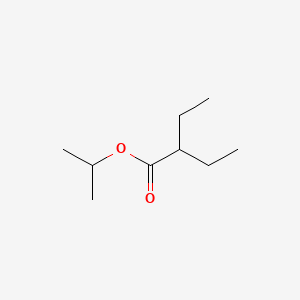

![zinc;3-hydroxy-4-[(2-hydroxynaphthalen-1-yl)diazenyl]naphthalene-1-sulfonate](/img/structure/B1617668.png)
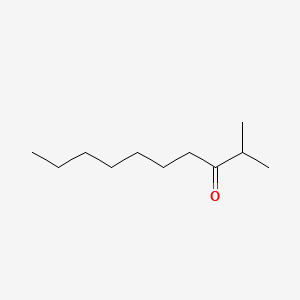

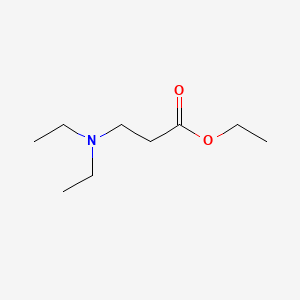
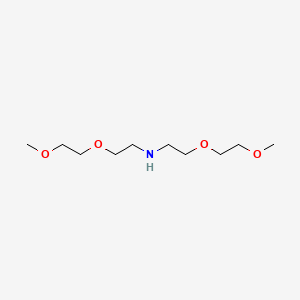

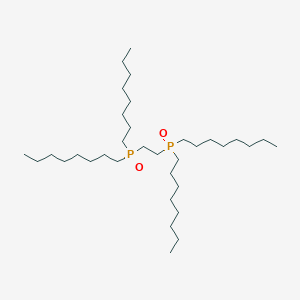
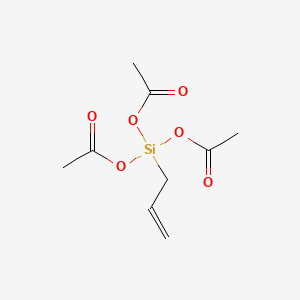

![Benzamide, N-[5,8,13,14-tetrahydro-5,8,14-trioxo-11-(trifluoromethyl)naphth[2,3-c]acridin-6-yl]-](/img/structure/B1617680.png)


